2-Chlorocyclopentane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLMRDORLZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342630 | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-19-1 | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthetic Pathways and Enzymatic Formation of 2 Chlorocyclopentane 1,3 Dione
Discovery and Elucidation of Fungal Halogenation Mechanisms Related to Caldariomycin Biosynthesis
The study of fungal halogenation began in earnest with investigations into the "greenhouse mold" Caldariomyces fumago. Researchers discovered its remarkable ability to convert a significant portion of inorganic chloride from its growth medium into chlorinated organic metabolites sdstate.edu. This led to the isolation of caldariomycin, identified as 2,2'-dichloro-1,3-cyclopentanediol sdstate.edu.
Subsequent research to uncover the mechanism behind this biological chlorination led to the discovery of the first halogenating enzyme in the 1960s, named chloroperoxidase (CPO) sdstate.edunih.gov. This enzyme was found to be directly involved in the formation of caldariomycin, marking a pivotal moment in understanding how organisms incorporate halogens into natural products sdstate.edunih.gov. The discovery of CPO from C. fumago opened the door to the wider study of halogenation enzymes, which are now categorized into different classes based on their catalytic mechanisms nih.gov.
Role of Chloroperoxidase Enzymes in Caldariomyces fumago and Related Fungi
Chloroperoxidase (CPO) is a secreted, heme-containing glycoprotein that plays a central role in the metabolism of C. fumago ebi.ac.uk. Its primary identified function is catalyzing the hydrogen peroxide-dependent chlorination of cyclopentanedione, a crucial step in the biosynthesis of caldariomycin ebi.ac.uk.
CPO is one of the most versatile known heme proteins, exhibiting a broad range of catalytic activities beyond chlorination. It can also perform bromination and iodination of various substrates ebi.ac.ukmicrobialtec.com. Furthermore, it displays catalase-like activity, breaking down hydrogen peroxide, and can catalyze dehydrogenation reactions ebi.ac.uk. This functional versatility makes it a subject of significant interest for potential biotechnological applications ebi.ac.uk.
Heme-Dependent Halogenation Catalysis and Substrate Specificity
Chloroperoxidase is a heme-thiolate enzyme, meaning its active site contains a heme group with a cysteine residue as the proximal ligand ebi.ac.uk. This structure is crucial for its catalytic activity. The halogenation mechanism is a two-electron oxidation process dependent on hydrogen peroxide (H₂O₂) acs.org.
The catalytic cycle begins with the reaction of H₂O₂ with the enzyme's heme iron, forming a highly reactive intermediate known as Compound I acs.org. This intermediate then oxidizes a halide ion (e.g., chloride, Cl⁻) acs.org. In the case of chlorination, CPO transfers an oxygen atom from H₂O₂ to the chloride ion, forming hypochlorous acid (HOCl) microbialtec.com. This potent electrophilic halogenating agent is then released to react with an organic substrate researchgate.net.
CPO demonstrates broad substrate specificity, enabling it to halogenate a wide variety of organic molecules.
Table 1: Substrate Specificity of Chloroperoxidase from Caldariomyces fumago
| Substrate Class | Specific Examples | Type of Reaction |
|---|---|---|
| β-Diketones | Cyclopentanedione, Monochlorodimedone | Chlorination, Bromination |
| Alkenes | Various | Halogenation |
| Alkynes | Various | Halogenation |
This table summarizes the diverse substrate classes that Chloroperoxidase can act upon, based on documented research findings. researchgate.net
Structural studies, including X-ray crystallography, have provided insights into this specificity. A narrow channel has been identified that connects the enzyme's surface to the heme active site, with specific binding sites for halide ions along this path, suggesting a clear route for substrate access nih.gov.
Biosynthetic Conversion of 2-Chlorocyclopentane-1,3-dione to Caldariomycin
The biosynthesis of caldariomycin begins with the chloroperoxidase-catalyzed chlorination of cyclopentane-1,3-dione to produce this compound ebi.ac.uknih.gov. Following the formation of this initial chlorinated intermediate, the pathway continues toward the final product, caldariomycin.
The subsequent step involves a further chlorination of this compound, also catalyzed by chloroperoxidase, to yield 2,2-dichlorocyclopentane-1,3-dione researchgate.net. The final step in the pathway is the reduction of the two ketone groups on this dichlorinated intermediate to hydroxyl groups, resulting in the final structure of caldariomycin (2,2'-dichloro-1,3-cyclopentanediol).
Table 2: Key Steps in Caldariomycin Biosynthesis
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | Cyclopentane-1,3-dione | Chloroperoxidase (CPO) | This compound |
| 2 | This compound | Chloroperoxidase (CPO) | 2,2-Dichlorocyclopentane-1,3-dione |
This table outlines the sequential conversion of the initial substrate to the final antibiotic product, highlighting the central role of CPO.
Genetic and Genomic Approaches for Halogenase Identification and Characterization
The identification and study of halogenating enzymes like chloroperoxidase have been greatly advanced by molecular genetics and genomics. Early efforts in the 1980s to isolate the gene encoding CPO from C. fumago utilized PCR-based methods. A specific oligonucleotide probe, known as "29mer," was designed based on the amino acid sequence of the protein's signal peptide to target and identify the corresponding mRNA nih.govmdpi.com.
With the advent of whole-genome sequencing, modern approaches have shifted to computational methods. Genome-mining tools such as antiSMASH and BLASTp are now routinely used to screen fungal genomes for sequences that are homologous to known halogenases nih.govmdpi.comnih.gov. This bioinformatic approach allows for the rapid identification of potential halogenating enzymes within biosynthetic gene clusters mdpi.comnih.gov.
Once a candidate gene is identified, it can be isolated via PCR amplification nih.gov. Further characterization can involve heterologous expression or genetic manipulation of the native organism. For instance, researchers have successfully over-expressed the CPO gene in C. fumago by integrating an additional copy of the expression cassette into the fungal genome, resulting in strains with significantly increased enzyme production nih.gov. These genetic and genomic strategies are powerful tools for discovering novel halogenated metabolites and the enzymes responsible for their synthesis nih.gov.
Chemical Reactivity and Synthetic Transformations of 2 Chlorocyclopentane 1,3 Dione
Electrophilic and Nucleophilic Reactions of the 1,3-Dicarbonyl System
The 1,3-dicarbonyl system of 2-chlorocyclopentane-1,3-dione dictates its dual reactivity, allowing it to act as both an electrophile and a nucleophile. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the C-2 proton, facilitating the formation of a stabilized enolate anion. This enolate is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C-2 position can also act as a leaving group in nucleophilic substitution reactions, although this is less common than reactions involving the enolate. The reactivity of the compound is also influenced by its ability to exist in tautomeric forms, primarily the dione (B5365651) and enol forms.
The reactivity of related β-dicarbonyl compounds has been studied extensively. For example, the reactions of 2-substituted 2-bromodimedones with various bases have been shown to yield different products depending on the strength of the base and the nature of the substituent. researchgate.net Weakly nucleophilic bases tend to favor rearrangement and cyclization reactions, while strong nucleophilic bases can lead to ring-opening products. researchgate.net
Halogenation Reactions at the C-2 Position
Further halogenation of this compound at the C-2 position is a key transformation, leading to the formation of dihalogenated species. This can be achieved through both enzymatic and synthetic methods.
Enzymatic Chlorination to 2,2-Dichlorocyclopentane-1,3-dione
In the biosynthesis of the fungal metabolite caldariomycin, a key step involves the enzymatic chlorination of this compound to yield 2,2-dichlorocyclopentane-1,3-dione. illinois.edumdpi.com This reaction is catalyzed by a heme-dependent chloroperoxidase enzyme from the fungus Caldariomyces fumago. illinois.edu The enzyme utilizes hydrogen peroxide and a chloride ion to generate an electrophilic chlorinating species, which then reacts with the substrate. illinois.edu Studies have shown that the formation of this electrophilic species is the rate-determining step in the reaction. illinois.edu Vanadium-dependent haloperoxidases (vHPOs) are another class of enzymes that can catalyze halogenation reactions by producing a hypohalous acid which then reacts with a substrate. mdpi.comresearchgate.net
Synthetic Approaches to Polyhalogenated Cyclopentane-1,3-diones
Synthetic methods for the preparation of polyhalogenated cyclopentane-1,3-diones often involve the direct halogenation of the parent dione or its chlorinated derivatives. For instance, the reaction of β-dicarbonyl compounds with reagents like trichloroisocyanuric acid or tribromoisocyanuric acid can lead to the formation of α-monohalo or α,α-dihalo dicarbonyl compounds, depending on the stoichiometry. researchgate.net Other halogenating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are also employed.
| Halogenating Agent | Substrate | Product | Reference |
| Chloroperoxidase/H₂O₂/Cl⁻ | This compound | 2,2-Dichlorocyclopentane-1,3-dione | illinois.edu |
| Trichloro-/Tribromoisocyanuric acid | β-Dicarbonyl compounds | α-Monohalo/α,α-Dihalo β-dicarbonyls | researchgate.net |
| N-Chlorosuccinimide (NCS) | Pentane-2,4-dione derivatives | Chlorinated pentane-2,4-diones |
Condensation and Annulation Reactions for Ring System Formation
The enolate of this compound is a key intermediate in condensation and annulation reactions, which are powerful methods for the construction of new ring systems. These reactions are fundamental in the synthesis of complex molecules, including natural products like steroids.
One of the most significant applications of cyclopentane-1,3-dione derivatives is in the Robinson annulation. This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orglibretexts.org For example, 2-methyl-1,3-cyclopentanedione (B45155) is a common starting material in the synthesis of steroids via the Robinson annulation. libretexts.org The Wieland-Miescher ketone, a key steroid precursor, is synthesized through the Robinson annulation of 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone. wikipedia.org
The reactivity of the enolate allows for various condensation reactions, such as the Knoevenagel and Dieckmann condensations, to form a diverse array of carbocyclic and heterocyclic structures. dokumen.pub
| Reaction Type | Reactants | Product Type | Reference |
| Robinson Annulation | 2-Methyl-1,3-cyclopentanedione, α,β-Unsaturated Ketone | Substituted 2-Cyclohexenone | libretexts.org |
| Michael Addition/Intramolecular Aldol | β-Diketone, α,β-Unsaturated Ketone | Cyclohexenone | wikipedia.orglibretexts.org |
Reduction and Oxidation Chemistry within the Cyclopentane-1,3-dione Scaffold
The carbonyl groups of the cyclopentane-1,3-dione ring are susceptible to both reduction and oxidation, providing pathways to a variety of functionalized cyclopentane (B165970) derivatives.
Reduction of the dione can lead to the formation of hydroxy ketones or diols. The choice of reducing agent and reaction conditions determines the extent of reduction. Catalytic hydrogenation or the use of metal hydride reagents can be employed for this purpose.
Oxidation of the cyclopentane-1,3-dione scaffold is less common but can be achieved under specific conditions. For instance, oxidation of a related compound, 3-chlorocyclopentene, with potassium permanganate (B83412) under acidic conditions yields a cyclopentanedione. The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester or lactone, is a potential oxidative transformation for cyclic ketones. ucr.edu
| Transformation | Reagent(s) | Product Type | Reference |
| Reduction | H₂/Pd | Chlorocyclopentane | |
| Oxidation | KMnO₄, H₂SO₄ | Cyclopentanedione | |
| Baeyer-Villiger Oxidation | Peroxyacid | Lactone | ucr.edu |
Derivatization Strategies and Synthetic Utility of 2 Chlorocyclopentane 1,3 Dione
Application as a Versatile Building Block in Fine Chemical Synthesis
2-Chlorocyclopentane-1,3-dione is a halogenated cyclic β-dicarbonyl compound that serves as a reactive intermediate in the synthesis of various organic molecules. Its utility as a versatile building block stems from the presence of multiple functional groups: two carbonyl groups, an acidic α-proton, and a reactive carbon-chlorine bond. These features allow for a range of chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures.
The reactivity of the chlorine atom, positioned between two activating carbonyl groups, makes it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at the 2-position of the cyclopentane (B165970) ring. Furthermore, the acidic nature of the C-H proton at the 4- and 5-positions, and the enolizable nature of the dione (B5365651) system, provide additional sites for chemical modification.
While extensive research on the applications of this compound is not widely documented in publicly available literature, the known reactivity of similar 2-halo-1,3-dicarbonyl compounds suggests its potential in various synthetic strategies. These compounds are known to participate in alkylation, acylation, and condensation reactions, leading to a diverse array of substituted cyclic ketones. The general reactivity of 2-chloro-1,3-diketones makes them useful starting materials for the industrial-scale production of various agrochemicals, dyes, and polymers. iiardjournals.orgresearchgate.net
Utilization as a Key Intermediate in Pharmaceutical Synthesis
The incorporation of a cyclopentane ring is a common structural motif in many biologically active molecules and pharmaceuticals. The inherent reactivity of this compound makes it an attractive intermediate for the synthesis of modified cyclopentane derivatives that could serve as precursors to pharmacologically active compounds.
The chlorine atom can be displaced by various nucleophiles, including those containing nitrogen, oxygen, or sulfur, which are common heteroatoms in pharmaceutical agents. This allows for the introduction of diverse side chains and functional groups that can modulate the biological activity of the resulting molecules. The carbonyl groups can also be transformed into other functionalities, such as alcohols or heterocycles, further expanding the synthetic possibilities.
Although specific examples of blockbuster drugs synthesized directly from this compound are not readily found in the literature, the importance of chlorinated compounds in medicinal chemistry is well-established. nih.gov The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a potential starting material for the development of new chemical entities with therapeutic potential.
Access to Diverse Heterocyclic Systems via Reaction with Multifunctional Reagents
The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. By reacting with bifunctional nucleophiles, it can undergo condensation reactions to form five- and six-membered rings.
For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with ureas or thioureas can afford pyrimidines or thiazinanes. The presence of the chlorine atom at the 2-position offers a handle for further functionalization of the resulting heterocyclic system or can influence the regioselectivity of the cyclization reaction.
While specific studies detailing the reactions of this compound with a broad range of multifunctional reagents are limited, the general synthetic routes for preparing heterocycles from 1,3-dicarbonyl compounds are well-established. mdpi.com For example, the reaction of 1,3-dicarbonyl compounds with hydrazonoyl halides or α-haloketones is a known method for synthesizing various five-membered heterocycles. mdpi.com
Table 1: Potential Heterocyclic Systems from this compound
| Reagent | Potential Heterocyclic Product |
|---|---|
| Hydrazine | Pyrazole (B372694) derivative |
| Substituted Hydrazines | N-substituted pyrazole derivatives |
| Hydroxylamine | Isoxazole derivative |
| Urea | Pyrimidine derivative |
| Thiourea | Thiazine derivative |
Design and Synthesis of Natural Product Analogues
One of the most notable applications of this compound is its role as a key precursor in the synthesis of the natural product Caldariomycin. researchgate.net Caldariomycin is a chlorinated cyclopentane derivative with antifungal and antibiotic properties. The biosynthesis of Caldariomycin is believed to involve the chlorination of a cyclopentane-1,3-dione precursor. researchgate.net
In a laboratory setting, the synthesis of Caldariomycin can be inspired by its biosynthetic pathway, where this compound serves as a late-stage intermediate. Further chlorination of this compound at the 2-position would yield 2,2-dichlorocyclopentane-1,3-dione, a direct precursor to Caldariomycin.
The ability to chemically synthesize Caldariomycin and its analogues from readily available starting materials like this compound is crucial for several reasons. It allows for the production of larger quantities of the natural product for biological testing and potential therapeutic applications. Furthermore, it opens up avenues for the creation of novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties. By modifying the structure of the cyclopentane ring or the substituents, chemists can explore the structure-activity relationship of this class of compounds.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Caldariomycin |
Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance Spectroscopy (NMR) in Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclic molecules like 2-Chlorocyclopentane-1,3-dione. The five-membered ring of cyclopentane (B165970) is not planar and exists in various puckered conformations, such as the envelope and twist forms, to alleviate ring strain. The position of the chloro substituent can be either pseudo-axial or pseudo-equatorial, and these conformers are often in rapid equilibrium.
¹H NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides detailed information about the dihedral angles between adjacent protons, which in turn helps to deduce the ring's conformation. nih.govresearchgate.net For instance, in related 2-halocyclopentanones, the conformational isomerism has been successfully determined by studying the solvent dependence of ³JHH coupling constants alongside theoretical calculations. nih.govresearchgate.net In 2-chlorocyclopentanone, the energy difference between the pseudo-equatorial and pseudo-axial conformers is small, and the equilibrium can be influenced by the solvent. nih.govresearchgate.net A similar approach can be applied to this compound to determine the preferred conformation and the orientation of the chlorine atom.
¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms are sensitive to their electronic environment and stereochemistry. For example, the chemical shifts of the carbonyl carbons and the carbon bearing the chlorine atom would differ depending on the ring's conformation. In studies of 1,3-diols, derivatization to form an acetonide creates a rigid system where ¹³C NMR chemical shifts can be reliably used to determine the relative stereochemistry. wordpress.com While not directly applicable, this highlights the sensitivity of ¹³C NMR to conformational changes.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on typical chemical shifts for similar functional groups and structures.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Notes |
|---|---|---|---|---|
| C1, C3 | ¹³C | 190-205 | Singlet | Chemical shift characteristic of ketone carbonyls. |
| C2 | ¹³C | 60-75 | Singlet | Downfield shift due to the electronegative chlorine atom. |
| C4, C5 | ¹³C | 30-45 | Singlet | Aliphatic methylene (B1212753) carbons adjacent to carbonyls. |
| H2 | ¹H | 4.0-5.0 | Triplet | Chemical shift influenced by the chlorine and adjacent carbonyls. |
| H4, H5 | ¹H | 2.5-3.5 | Multiplet | Complex splitting due to coupling with each other and H2. The exact J values would be crucial for conformational analysis. |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an essential analytical technique for monitoring the progress of reactions involving this compound and for identifying the resulting products. By tracking the mass-to-charge ratio (m/z) of ions in a sample, MS can provide real-time information on the consumption of reactants and the formation of intermediates and products. documentsdelivered.com
In a typical application, a small aliquot of the reaction mixture is periodically sampled and analyzed. The disappearance of the molecular ion peak corresponding to this compound (C₅H₅ClO₂, molecular weight approx. 132.54 g/mol ) and the appearance of new peaks would signal the progression of the reaction. nih.gov For example, in a substitution reaction where the chlorine is replaced by another group, the new product's molecular ion peak would be observed at a different m/z value.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown products and intermediates. Fragmentation patterns observed in the mass spectrum (e.g., using tandem MS/MS techniques) can further help in elucidating the structure of these species. Common fragmentation pathways for this compound might include the loss of a chlorine radical (Cl•), carbon monoxide (CO), or the cleavage of the cyclopentane ring.
Table 2: Potential Mass Spectrometry Fragments for this compound This table lists hypothetical fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Formula | Approximate m/z | Notes |
|---|---|---|---|
| [M]+• | [C₅H₅ClO₂]+• | 132/134 | Molecular ion, showing isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |
| [M - Cl]+ | [C₅H₅O₂]+ | 97 | Loss of a chlorine atom. |
| [M - CO]+• | [C₄H₅ClO]+• | 104/106 | Loss of a neutral carbon monoxide molecule. |
| [M - 2CO]+• | [C₃H₅Cl]+• | 76/78 | Loss of two carbon monoxide molecules. |
| [C₄H₅O]+ | [C₄H₅O]+ | 69 | A possible fragment from ring cleavage after loss of Cl and CO. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to probe its electronic structure.
IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration. pressbooks.publibretexts.org For cyclic ketones, this peak typically appears in the range of 1700-1750 cm⁻¹. The presence of two carbonyl groups in a 1,3-relationship can sometimes lead to splitting of this band into symmetric and asymmetric stretching modes. Furthermore, the C-Cl stretching vibration would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations for the CH and CH₂ groups will appear around 2850-3000 cm⁻¹. libretexts.orgdocbrown.info It is important to note that 1,3-diones can exist in equilibrium with their enol tautomers. The presence of the enol form would be indicated by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹). nih.gov
UV-Vis spectroscopy provides information about electronic transitions within the molecule. Saturated ketones typically exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the n→π* transition of the carbonyl group. nist.gov For a 1,3-dione like this compound, the interaction between the two carbonyl groups can influence the position and intensity of this absorption. If the molecule exists significantly in its enol form, a much stronger absorption at a shorter wavelength (around 240-270 nm) due to the π→π* transition of the conjugated enone system would be expected. nih.govnist.gov
Table 3: Characteristic IR and UV-Vis Absorptions for this compound
| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Intensity |
|---|---|---|---|
| IR | C=O Stretch (Diketone) | 1700-1750 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | |
| C-Cl Stretch | 600-800 | Medium-Weak | |
| O-H Stretch (Enol form) | 3200-3600 | Strong, Broad | |
| C=C Stretch (Enol form) | 1600-1650 | Medium | |
| UV-Vis | n→π* (Diketone) | 270-300 nm | Weak |
| π→π* (Enol form) | 240-270 nm | Strong |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
While a crystal structure for this compound itself may not be readily available in the literature, X-ray crystallography of closely related compounds provides invaluable, definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data serves as a crucial benchmark for validating the results of computational models and spectroscopic analyses.
For example, the crystal structure of 2-aniline benzo(2,3-b)cyclopentane-1,3-dione has been determined, revealing the planarity of the ring systems and the dihedral angles between them. researchgate.net Similarly, the crystal structure of a cis-isomer formed from the Wittig reaction of a 2,2-disubstituted cyclopentane-1,3-dione has been analyzed, confirming its stereochemistry. researchgate.net Studies on isomers of 1-aminocyclopentane-1,3-dicarboxylic acid have also utilized X-ray crystallography to determine the solid-state conformation, which can then be compared to the conformations observed in solution by NMR. rsc.org
These studies on analogous structures demonstrate how X-ray crystallography can precisely define the puckering of the cyclopentane ring and the spatial arrangement of its substituents. Such information would be critical for understanding the solid-state structure of this compound and would provide a foundational understanding of its steric and electronic properties.
Emerging Research Frontiers and Future Perspectives on 2 Chlorocyclopentane 1,3 Dione Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-chlorocyclopentane-1,3-dione often relies on methods that may not align with the contemporary principles of green chemistry. Consequently, a significant research thrust is directed towards the development of more sustainable and efficient synthetic routes.
A promising avenue lies in the bio-based production of the precursor, cyclopentane-1,3-dione. Green and sustainable routes for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock have been established. This multi-step synthesis involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione. chemicalprocessing.com
With a sustainable source of the precursor in hand, the focus shifts to the chlorination step. Modern, eco-friendly chlorination techniques are being explored as alternatives to traditional reagents. These include:
Enzymatic Chlorination: Halogenase enzymes, particularly chloroperoxidases, have demonstrated the ability to catalyze the chlorination of 1,3-dicarbonyl compounds. mdpi.comnih.gov For instance, the heme iron-dependent chloroperoxidase (CPO) is implicated in the biosynthesis of the antibiotic caldariomycin, which involves the dichlorination of 1,3-cyclopentanedione. mdpi.com This biocatalytic approach offers high selectivity and operates under mild, environmentally benign conditions.
Organocatalytic Chlorination: Chiral organocatalysts, such as 2-aminobenzimidazole (B67599) derivatives, have been shown to be effective in the asymmetric α-chlorination of 1,3-dicarbonyl compounds. mdpi.comresearchgate.net This method provides a metal-free alternative and allows for the potential synthesis of enantiomerically enriched this compound derivatives.
Photochemical Chlorination: Visible-light-mediated photochemical methods offer a green and efficient way to achieve chlorination. chemicalprocessing.comrice.edu Photoexcited aryl ketones can catalyze the direct chlorination of C(sp³)–H bonds using reagents like N-chlorosuccinimide (NCS), providing a controlled and sustainable alternative to traditional free-radical chain reactions. nih.govlibretexts.orgresearchgate.netiupac.org
These emerging synthetic strategies are summarized in the table below:
| Synthetic Approach | Key Features | Potential Advantages |
| Bio-based Precursor Synthesis | Utilization of renewable feedstocks like hemicellulose. | Reduces reliance on petrochemicals, enhances sustainability. |
| Enzymatic Chlorination | Employs halogenase enzymes (e.g., chloroperoxidase). | High selectivity, mild reaction conditions, environmentally friendly. |
| Organocatalytic Chlorination | Uses small organic molecules as catalysts. | Metal-free, potential for asymmetric synthesis. |
| Photochemical Chlorination | Light-mediated reactions with photocatalysts. | Green energy source, high reaction control, mild conditions. |
Exploration of Uncharted Reactivity Profiles and Cascade Reactions
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The presence of the α-chloro substituent significantly influences the electronic properties of the β-dicarbonyl system, opening doors to novel transformations and cascade reactions.
While specific cascade reactions involving this compound are not yet extensively documented, the reactivity of related systems provides a conceptual framework for future exploration. For instance, cascade reactions of cyclohexanones have been developed to access complex tetrahydroindoles. nih.gov Similarly, domino sequences initiated by rhodium carbenes have been employed for the stereoselective synthesis of highly substituted cyclopentanes. nih.gov
Future research in this area could focus on:
Domino Reactions: Designing one-pot sequences where this compound undergoes a series of intramolecular transformations triggered by a single event. This could involve leveraging the reactivity of both the carbonyl groups and the carbon-chlorine bond.
Tandem Reactions: Exploring sequential intermolecular reactions where the initial product formed from this compound directly participates in a subsequent transformation. For example, a tandem chloropalladation/cyclization sequence could lead to the formation of complex polycyclic systems. researchgate.net
[3+2] Cycloaddition Reactions: Utilizing the dione (B5365651) as a precursor to reactive intermediates, such as azomethine ylides, for participation in [3+2] cycloaddition reactions to construct novel heterocyclic frameworks. iupac.org
The exploration of these uncharted reaction pathways will undoubtedly lead to the discovery of novel molecular scaffolds with potential applications in various fields of chemical science.
Integration into Biocatalytic Cascades for Chemoenzymatic Synthesis
The convergence of biocatalysis and traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and selective construction of complex molecules. This compound is a prime candidate for integration into such biocatalytic cascades, particularly those involving halogenation steps.
The enzymatic halogenation of natural product precursors is a well-established phenomenon. mdpi.comresearchgate.netrsc.orgillinois.edursc.org The use of flavin-dependent halogenases and chloroperoxidases allows for the site-selective introduction of chlorine atoms into complex molecular scaffolds. mdpi.com This enzymatic step can be strategically combined with chemical transformations in a one-pot or sequential manner to build molecular complexity rapidly.
A hypothetical chemoenzymatic cascade could involve:
Biocatalytic Chlorination: The enzymatic chlorination of cyclopentane-1,3-dione using a chloroperoxidase to produce this compound.
Chemical Derivatization: The resulting chlorinated dione could then be subjected to a variety of chemical transformations, such as Knoevenagel condensation or Michael addition, to introduce further complexity.
Further Enzymatic Modification: The functionalized intermediate could then be a substrate for other enzymes, such as reductases or oxidases, to achieve stereoselective modifications.
This approach would harness the selectivity of enzymes for the initial chlorination and subsequent modifications, while leveraging the versatility of chemical synthesis for scaffold elaboration. The development of such chemoenzymatic cascades will be crucial for the sustainable and efficient synthesis of valuable, complex molecules.
Advanced Computational Design for Targeted Synthesis and Applications in Material Science
The application of computational chemistry is becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of novel functional molecules and materials. For this compound, computational studies can provide valuable insights into its reactivity and guide the design of derivatives with tailored properties for specific applications, particularly in material science.
While specific computational studies on this compound for material science are still in their infancy, the principles of computational screening can be applied. Density Functional Theory (DFT) calculations can be used to assess the structural and compositional factors that influence the electronic properties of coordination polymers, offering guidance on how to optimize electrical conduction. rsc.org Such computational screening could be applied to polymers derived from this compound to predict their potential as conductive materials. nih.govlibretexts.orgresearchgate.netillinois.eduorganic-chemistry.org
Potential areas of investigation include:
Design of Conductive Polymers: The dicarbonyl functionality of this compound could serve as a monomer for the synthesis of novel conductive polymers. Computational methods can be used to predict the electronic band gap and conductivity of hypothetical polymers incorporating this unit, thereby guiding synthetic efforts.
Development of Functional Materials: The reactivity of the chloro- and dicarbonyl groups allows for the facile introduction of various functional moieties. Computational screening can be employed to identify substituents that would impart desired properties, such as specific optical or electronic characteristics, to the resulting materials. nih.govresearchgate.netmdpi.com
Understanding Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in crystal engineering and materials science. researchgate.net Computational studies can elucidate the nature and strength of these interactions, aiding in the design of self-assembling materials with specific architectures.
The synergy between computational design and experimental synthesis will be pivotal in unlocking the full potential of this compound as a versatile building block for the next generation of functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chlorocyclopentane-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Start with cyclopentane-1,3-dione as the precursor. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .
- Step 2 : Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to control regioselectivity and minimize side products like over-chlorinated derivatives.
- Step 3 : Purify via silica gel chromatography (gradient elution with ethyl acetate/hexanes) to isolate the monochlorinated product. Confirm purity using and , noting the deshielding of the carbonyl groups due to chlorine substitution .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use to identify proton environments near the chlorine atom (e.g., splitting patterns for adjacent protons). IR spectroscopy confirms carbonyl stretching frequencies (~1700–1750 cm) and C-Cl bonds (~550–800 cm) .
- X-ray Crystallography : Determine crystal packing and bond angles to assess steric effects of the chlorine substituent. Compare with non-chlorinated analogs to evaluate electronic perturbations .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and predict reactivity sites .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as halogenated organic waste. Avoid aqueous drainage due to potential environmental persistence .
- Toxicity Note : Acute/chronic toxicity data are unavailable; assume high reactivity and prioritize containment .
Advanced Research Questions
Q. How can this compound serve as a bioisostere in medicinal chemistry, and what experimental assays validate its utility?
- Methodological Answer :
- Design Strategy : Replace carboxylic acid (-COOH) groups in lead compounds with this compound to improve metabolic stability. Measure pKa (expected ~3–5) via potentiometric titration to match carboxylic acid acidity .
- Biological Validation : Synthesize derivatives (e.g., TP receptor antagonists) and compare IC values in functional assays (e.g., calcium mobilization) and radioligand binding studies. Optimize lipophilicity (LogP) via substituent tuning .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Transition State Modeling : Use Gaussian or ORCA software to simulate SN2 mechanisms at the C-Cl site. Calculate activation energies and compare with experimental kinetics .
- Solvent Effects : Apply COSMO-RS to model solvent polarity impacts on reaction rates. Validate with empirical data in polar aprotic vs. protic solvents .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce literature methods while strictly controlling variables (e.g., reagent purity, moisture levels). Use to quantify byproducts .
- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, stoichiometry, and solvent. Statistically identify critical factors using ANOVA .
Q. What strategies enable the use of this compound in green chemistry applications?
- Methodological Answer :
- Catalyst Screening : Test organocatalysts (e.g., L-proline) for asymmetric chlorination to reduce metal waste .
- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
Q. How does the chlorine substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Correlate half-life with pH to identify stability thresholds .
- Mechanistic Probes : Use NMR to track hydrolysis pathways. Compare with non-chlorinated analogs to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
